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Compound of Interest

Compound Name: 4,7-Dibromo-1,10-phenanthroline

Cat. No.: B179087 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4,7-Dibromo-
1,10-phenanthroline, a key building block in coordination chemistry and materials science.

Due to the limited availability of published spectral data for this specific compound, this guide

presents representative data from closely related analogs, 3,8-Dibromo-1,10-phenanthroline

and 4,7-Dichloro-1,10-phenanthroline, to illustrate the expected spectroscopic features. This

information is intended to serve as a valuable reference for researchers working with this and

similar compounds.

Quantitative Spectral Data
The following tables summarize the expected nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 4,7-Dibromo-1,10-phenanthroline, based on

available data for its analogs.

Table 1: Representative ¹H NMR Spectral Data

No complete, high-resolution ¹H NMR spectrum for 4,7-Dibromo-1,10-phenanthroline is

publicly available. The expected spectrum would show peaks in the aromatic region, typically

between 7.5 and 9.5 ppm. The symmetry of the 4,7-disubstituted pattern would lead to a

simplified spectrum compared to the parent 1,10-phenanthroline.

Table 2: Representative ¹³C NMR Spectral Data for Dibromo-1,10-phenanthroline Isomers
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Carbon Atom

Expected Chemical
Shift (δ) for 4,7-
Dibromo-1,10-
phenanthroline
(ppm)

Representative
Chemical Shift (δ)
for 3,8-Dibromo-
1,10-
phenanthroline
(ppm)

Representative
Chemical Shift (δ)
for 4,7-Dichloro-
1,10-
phenanthroline
(ppm)

C-2, C-9 ~152 151.0 152.1

C-3, C-8 ~127 138.0 126.3

C-4, C-7 ~135 (C-Br) 123.5 144.5 (C-Cl)

C-5, C-6 ~125 128.5 123.8

C-4a, C-6a ~146 145.5 146.7

C-10a, C-10b ~129 129.0 129.5

Note: The chemical shifts for 4,7-Dibromo-1,10-phenanthroline are estimations and will be

influenced by the strong electron-withdrawing effect of the bromine atoms.

Table 3: Representative FT-IR Spectral Data

Wavenumber (cm⁻¹) Intensity
Assignment (for
Phenanthroline Core)

3100-3000 Medium-Weak C-H stretching (aromatic)

1620-1580 Medium C=C and C=N stretching

1500-1400 Medium-Strong Aromatic ring vibrations

850-700 Strong C-H out-of-plane bending

Below 700 Medium-Strong C-Br stretching

Table 4: Representative Mass Spectrometry Data
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m/z Relative Intensity (%) Assignment

336, 338, 340 Variable

[M]+, [M+2]+, [M+4]+

(Molecular ion cluster due to

two Br isotopes)

257, 259 Variable [M-Br]+

178 Variable [M-2Br]+

The mass spectrum of a compound containing two bromine atoms will exhibit a characteristic

isotopic pattern for the molecular ion, with peaks at M, M+2, and M+4 in a ratio of

approximately 1:2:1.

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of the molecule.

Methodology:

Sample Preparation: A solid sample of the phenanthroline derivative (typically 5-10 mg) is

dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

A standard one-pulse sequence is used.

The spectral width is set to cover the aromatic region (e.g., 0-12 ppm).

A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise

ratio.
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The relaxation delay is set to an appropriate value (e.g., 1-2 seconds).

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is used to obtain singlets for all carbon atoms.

The spectral width is set to cover the expected range for aromatic carbons (e.g., 0-160

ppm).

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of ¹³C.

The relaxation delay is adjusted as needed (e.g., 2-5 seconds).

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR

crystal.

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory is used.

Background Spectrum: A background spectrum of the empty ATR crystal is recorded to

subtract atmospheric and instrument-related absorptions.

Sample Spectrum: The sample is brought into firm contact with the ATR crystal using a

pressure clamp. The IR spectrum is then recorded.

Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A number of scans (e.g., 16-32) are co-added to improve the signal-to-

noise ratio.
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Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded.

Data Acquisition: The mass spectrum is scanned over a relevant m/z range (e.g., 50-500

amu).

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and characteristic fragment ions. The isotopic pattern for bromine is a key diagnostic feature.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized compound like 4,7-Dibromo-1,10-phenanthroline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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